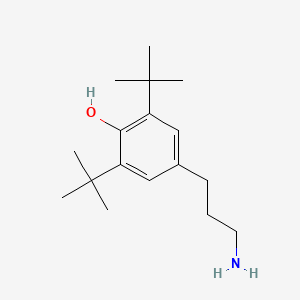
Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)-
Übersicht
Beschreibung
Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- is a complex organic compound. It contains a phenol group, which is an aromatic ring (benzene) with a hydroxyl (-OH) group attached. It also has an aminopropyl group (-NH2) and two dimethylethyl groups attached to the phenol ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the phenol ring, the addition of the aminopropyl group, and the addition of the dimethylethyl groups. The exact synthesis process would depend on the specific reactions used and the order in which the groups are added .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the phenol ring at its core, with the various groups attached at the 4 and 2,6 positions on the ring. The aminopropyl group would likely cause the compound to have basic properties, as amines are generally basic in nature .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the phenol and amine groups. Phenols are somewhat acidic due to the presence of the hydroxyl group, and can undergo reactions typical of alcohols. The aminopropyl group could participate in reactions typical of amines, such as acting as a nucleophile or base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol group could make it somewhat soluble in water, while the aminopropyl group could give it basic properties .Wissenschaftliche Forschungsanwendungen
Pharmacological Activities
The compound has been found in extracts of the Solenostemma argel plant, which have shown a range of pharmacological properties. These include antioxidant activity, antibacterial activity, anticancer, and anti-inflammatory activity .
Synthesis of 1,3,5-Triazines
The compound can be used in the synthesis of 1,3,5-triazines, a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Antimicrobial Agents
The compound has been used in the preparation of a series of piperazine derivatives, which have shown promise as new classes of antimicrobial agents .
Fluorescent Sensor Development
The compound has been used in the development of a molecularly imprinted ratiometric fluorescent sensor for visual detection of 1-naphthol. This sensor has shown a good linear relationship between fluorescence intensity ratio and 1-NP concentration .
Polymer Composite Studies
The compound has been used as a silane-coupling agent in the modification of epoxy, which is then reinforced with basalt fabric. This has led to an increase in tensile properties, impact energy, and several attributes of dynamic mechanical properties of the laminate .
Silica-Based Nanoparticles
The compound has been used in the synthesis of silica-based nanoparticles, which have a wide range of applications in various fields .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-aminopropyl)-2,6-ditert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)13-10-12(8-7-9-18)11-14(15(13)19)17(4,5)6/h10-11,19H,7-9,18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJFAGOLNUTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443180 | |
| Record name | Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- | |
CAS RN |
19510-14-6 | |
| Record name | Phenol, 4-(3-aminopropyl)-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3060102.png)
![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3060103.png)
![3-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B3060106.png)


![Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3060113.png)
![3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3060114.png)
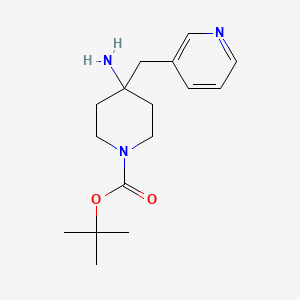
![tert-Butyl 4-[4-(trifluoromethyl)phenyl]piperidin-4-ylmethylcarbamate](/img/structure/B3060116.png)
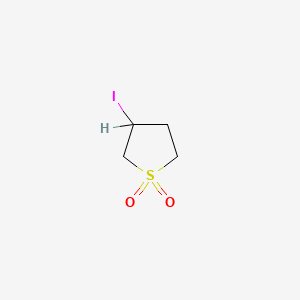
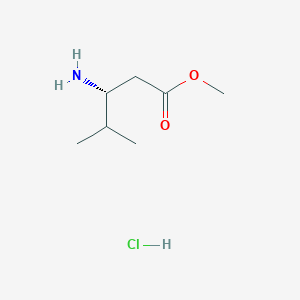
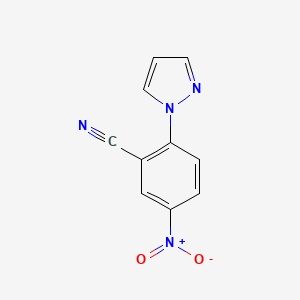
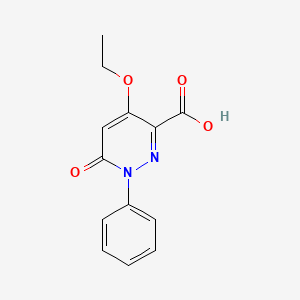
![Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate](/img/structure/B3060124.png)